Cas no 26016-99-9 (Fosfomycin sodium)
Fosfomycin sodium Chemical and Physical Properties
Names and Identifiers
-
- phosphomycin disodium salt
- (-)-(1R,2S)-(1,2-EPOXYPROPYL)PHOSPHONIC ACID
- (-)-(1R,2S)-(1,2-EPOXYPROPYL)PHOSPHONIC ACID DISODIUM SALT
- disodium phosphonomycin
- FOSFOMYCIN
- FOSFOMYCIN DISODIUM SALT
- FOSFOMYCIN SODIUM
- PHOSPHOMYCIN DISODIUM
- PHOSPHONOMYCIN
- PHOSPHONOMYCIN DISODIUM SALT
- (1,2-epoxypropyl)-,disodiumsalt(1r,2s)(-)-phosphonicaci
- (2r-cis)-(3-methyloxiranyl)phosphonicaciddisodiumsalt
- (3-methyloxiranyl)-,disodiumsalt,(2r-cis)-phosphonicaci
- disodiumfosfomycin
- fom-na
- fosfomycindisodium
- fosfomycinsodiumsalt
- phosphonomycinsodium
- sodiumfosfomycin
- disodium (1R,2S)-(1,2-epoxypropyl)phosphonate
- FOSFOMYCIN SODIUM,NON-STERILE
- Sodium ((2S,3R)-3-methyloxiran-2-yl)phosphonate
- (?)-(1R,2S)-(1,2-Epoxypropyl)phosphonic acid,Fosfomycin,Phosphomycin disodium salt
- (1R,2S)-1,2-Epoxypropylphosphonic Acid Disodium Salt
- Disodium (1R,2S)-1,2-Epoxypropylphosphonate
- Sodium,(2S,3R)-3-methyloxiran-2-yl)phosphonate
- Fosfomycin disodium
- Disodium;[(2R,3R)-3-methyloxiran-2-yl]-dioxido-oxo-lambda5-phosphane
- MK-0955 sodium
- FOSFOMYCIN SODIUM [MART.]
- 26016-99-9
- 25162-71-4
- sodium ((2R,3S)-3-methyloxiran-2-yl)phosphonate
- CCG-266439
- Phosphonic acid, (1,2-epoxypropyl)-, disodium salt (1R,2S) (-)-
- Veramina
- Sodium fosfomycin
- Phosphonemycin Disodium
- FOSFOMYCIN SODIUM [EP MONOGRAPH]
- Z1583387379
- AS-13713
- (2R-cis)-(3-Methyloxiranyl)phosphonic acid disodium salt
- Phosphonic acid, (3-methyloxiranyl)-, disodium salt, (2R-cis)-
- disodium;[(2R,3S)-3-methyloxiran-2-yl]-dioxido-oxo-lambda5-phosphane
- Fosmicin S
- Phosphonemycin
- QZIQJIKUVJMTDG-JSTPYPERSA-L
- NSC 136017
- AKOS015963278
- Disodium fosfomycin
- Phosphonomycin sodium
- FOSFOMYCIN SODIUM [EP IMPURITY]
- DTXSID401017220
- Phosphonic acid,(3-methyloxiranyl)-,disodium salt,cis-(+-)-
- Fosfocin
- SCHEMBL9634056
- Fosmicin S (TN)
- AS-11021
- Fosfomycin sodium salt
- MK 955
- CHEMBL1256140
- Forocyle S
- 25030-61-9
- EN300-122100
- Phosphonic acid, [(2R,3S)-3-methyloxiranyl]-, disodium salt
- Fosfomycin sodium (JP17)
- Fosfomycin sodium, VETRANAL(TM), analytical standard
- Phosphomycin disodium salt, antibacterial MurA inhibitor
- FOSFOMYCIN SODIUM [WHO-DD]
- Q27272022
- DISODIUM (2R,3S)-3-METHYLOXIRAN-2-YLPHOSPHONATE
- NSC-136017
- Fosfomycin sodium [JAN]
- F0889
- D02188
- Fosfocina disodium salt
- (1R,2S)(-)-(1,2-Epoxypropyl)phosphonic acid disodium salt
- EINECS 247-409-2
- Priomicina
- 97MMO19FNO
- disodium [(2R,3S)-3-methyloxiran-2-yl]phosphonate
- Levo-phosphonomycin disodium salt
- UNII-97MMO19FNO
- disodium;[(2R,3S)-3-methyloxiran-2-yl]-dioxido-oxo-
- Fosfomycin sodium; Disodium (2R,3S)-(3-methyloxiran-2-yl)phosphonate
- E5-phosphane
- Fosfomycin sodium
-
- MDL: MFCD00056853
- Inchi: 1S/C3H7O4P.2Na/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;/q;2*+1/p-2/t2-,3+;;/m0../s1
- InChI Key: QZIQJIKUVJMTDG-JSTPYPERSA-L
- SMILES: P([C@@H]1[C@H](C)O1)(=O)([O-])[O-].[Na+].[Na+]
- BRN: 4604425
Computed Properties
- Exact Mass: 181.97200
- Monoisotopic Mass: 181.97208420 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 127
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 75.7
- Molecular Weight: 182.02
Experimental Properties
- Color/Form: Not determined
- Melting Point: >300°C
- Boiling Point: 342.7ºC at 760 mmHg
- Flash Point: 161ºC
- Solubility: H2O: 50 mg/mL, clear, colorless
- Water Partition Coefficient: Freely soluble in water or aqueous solution
- PSA: 85.53000
- LogP: 0.78530
- Specific Rotation: -3.98° (c = 5, H2O)
- Solubility: Not determined
Fosfomycin sodium Security Information
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H303
- Warning Statement: P312
- WGK Germany:2
- Hazard Category Code: 11-34
- Safety Instruction: S16; S26; S36/37/39; S45
- FLUKA BRAND F CODES:10-21
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- RTECS:SZ7902000
-
Hazardous Material Identification:
- Storage Condition:0-10°C
- Risk Phrases:R11
Fosfomycin sodium Pricemore >>
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¥30.90 | 2023-09-02 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | LD5622-100g |
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| S e l l e c k ZHONG GUO | S5048-25mg |
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¥794.8 | 2023-09-15 |
Fosfomycin sodium Suppliers
Fosfomycin sodium Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on Fosfomycin sodium
Fosfomycin Sodium: A Comprehensive Guide to Its Properties, Applications, and Market Trends
Fosfomycin sodium (CAS No. 26016-99-9) is a highly effective antibiotic with a broad spectrum of activity. Known for its unique mechanism of action, this compound has gained significant attention in both medical and research communities. In this article, we will delve into the properties of Fosfomycin sodium, its applications in healthcare, and the latest market trends surrounding this versatile compound.
The chemical structure of Fosfomycin sodium consists of a phosphonic acid derivative, which contributes to its antibacterial properties. Unlike many traditional antibiotics, Fosfomycin sodium inhibits bacterial cell wall synthesis by targeting the enzyme MurA, making it effective against a wide range of Gram-positive and Gram-negative bacteria. This unique mechanism has made it a valuable tool in combating antibiotic-resistant infections, a growing concern in modern medicine.
One of the most common uses of Fosfomycin sodium is in the treatment of urinary tract infections (UTIs). Its high solubility and bioavailability make it particularly effective for this application. Recent studies have also explored its potential in treating respiratory infections and gastrointestinal infections, further expanding its medical applications. With the rise of multidrug-resistant bacteria, researchers are increasingly interested in Fosfomycin sodium combinations with other antibiotics to enhance efficacy.
The pharmacokinetics of Fosfomycin sodium reveal excellent tissue penetration and a favorable safety profile. It is primarily excreted unchanged in the urine, which explains its effectiveness in UTIs. The compound's low toxicity and minimal side effects have contributed to its popularity in clinical settings. Healthcare professionals often recommend Fosfomycin sodium dosage based on the specific infection and patient characteristics, ensuring optimal therapeutic outcomes.
In the pharmaceutical industry, Fosfomycin sodium production follows strict quality control measures to ensure purity and efficacy. The synthesis process involves several steps, including fermentation and chemical modification, to produce the final product. Manufacturers must adhere to Good Manufacturing Practices (GMP) to meet regulatory standards for Fosfomycin sodium powder and other formulations.
The global market for Fosfomycin sodium has seen steady growth in recent years, driven by increasing demand for effective antibiotics. Key factors influencing the Fosfomycin sodium market include the prevalence of resistant bacterial strains, advancements in pharmaceutical formulations, and growing awareness among healthcare providers. Market analysts predict continued expansion, particularly in regions with high incidences of bacterial infections.
Researchers are actively investigating new applications of Fosfomycin sodium beyond traditional antibiotic use. Some studies suggest potential benefits in veterinary medicine, while others explore its role in combination therapies for complex infections. The compound's versatility makes it a promising candidate for future medical research and development.
When considering Fosfomycin sodium suppliers, quality and reliability are paramount. Reputable manufacturers provide comprehensive documentation, including certificates of analysis and stability data, to ensure product integrity. Buyers should verify the supplier's credentials and compliance with international standards before purchasing Fosfomycin sodium CAS 26016-99-9 for research or pharmaceutical applications.
Storage and handling of Fosfomycin sodium require proper precautions to maintain stability. The compound should be kept in a cool, dry place, protected from light and moisture. Proper storage conditions help preserve the Fosfomycin sodium shelf life and ensure consistent performance in various applications.
In conclusion, Fosfomycin sodium represents an important tool in modern medicine's fight against bacterial infections. Its unique properties, broad-spectrum activity, and favorable safety profile make it valuable for both current treatments and future research. As antibiotic resistance continues to challenge healthcare systems worldwide, compounds like Fosfomycin sodium will likely play an increasingly important role in therapeutic strategies.
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